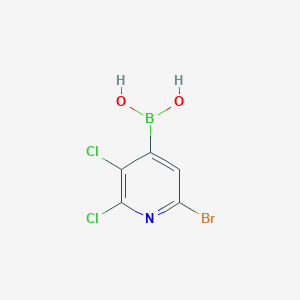
6-Bromo-2,3-dichloropyridine-4-boronic acid
Übersicht
Beschreibung
6-Bromo-2,3-dichloropyridine-4-boronic acid, also known as 6-BDPBA, is a chemical compound with a wide range of applications in the scientific research and laboratory settings. It is a boronic acid derivative of the pyridine class of compounds, and has been found to be a useful reagent for a variety of organic synthesis reactions. 6-BDPBA is also a useful tool for studying the mechanism of action of various enzymes and proteins, as well as the biochemical and physiological effects of various substances.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,3-dichloropyridine-4-boronic acid is a useful reagent for a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including amino acids, peptides, carbohydrates, and nucleotides. It has also been used in the synthesis of a variety of pharmaceuticals, including antibiotics and anti-cancer drugs. In addition, this compound has been used in the synthesis of a variety of polymers, including poly(ethylene glycol) (PEG) and poly(lactic acid) (PLA). This compound has also been used in the synthesis of a variety of biocatalysts, including enzymes and proteins.
Wirkmechanismus
Target of Action
The primary target of 6-Bromo-2,3-dichloropyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
The compound is known to be relatively stable and environmentally benign , which suggests it may have good bioavailability.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds This can lead to the synthesis of a wide range of organic compounds
Action Environment
The action of this compound is influenced by the reaction conditions of the SM cross-coupling reaction . These conditions are exceptionally mild and functional group tolerant , which means the compound can be effective in a wide range of environments.
Vorteile Und Einschränkungen Für Laborexperimente
6-Bromo-2,3-dichloropyridine-4-boronic acid has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is relatively easy to obtain. In addition, it is a relatively stable compound, and it is not toxic or hazardous to handle. However, this compound also has several limitations. It is not water-soluble, and it must be used in an organic solvent. In addition, it is not stable in the presence of acids or bases, and it can be difficult to remove from the reaction mixture after the desired product has been formed.
Zukünftige Richtungen
There are a variety of potential future directions for 6-Bromo-2,3-dichloropyridine-4-boronic acid. It could be used to develop more efficient and cost-effective organic synthesis reactions. It could also be used to study the biochemical and physiological effects of various substances, as well as the mechanism of action of various enzymes and proteins. In addition, this compound could be used to develop more effective biocatalysts, such as enzymes and proteins, for use in a variety of industrial and medical applications. Finally, this compound could be used to develop more effective and cost-efficient polymers, such as PEG and PLA, for use in a variety of applications.
Synthesemethoden
6-Bromo-2,3-dichloropyridine-4-boronic acid can be synthesized by a variety of methods, including the reaction of 2,3-dichloropyridine with bromoboronic acid, followed by acidification and neutralization. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide (DMF). The reaction is typically carried out at room temperature and can be completed in a few hours. Other methods for synthesizing this compound include the reaction of 2,3-dichloropyridine with bromoboronic ester, followed by hydrolysis, and the reaction of 2,3-dichloropyridine with bromoboronic acid and a base such as sodium hydroxide.
Eigenschaften
IUPAC Name |
(6-bromo-2,3-dichloropyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BBrCl2NO2/c7-3-1-2(6(11)12)4(8)5(9)10-3/h1,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCZKKSDEKZYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1Cl)Cl)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BBrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701222961 | |
| Record name | Boronic acid, B-(6-bromo-2,3-dichloro-4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701222961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121514-12-1 | |
| Record name | Boronic acid, B-(6-bromo-2,3-dichloro-4-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(6-bromo-2,3-dichloro-4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701222961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)
